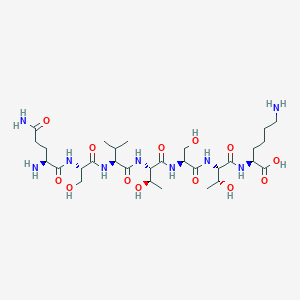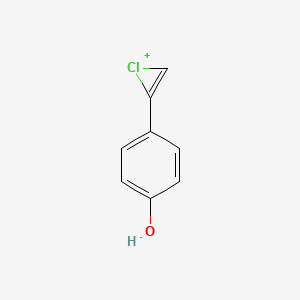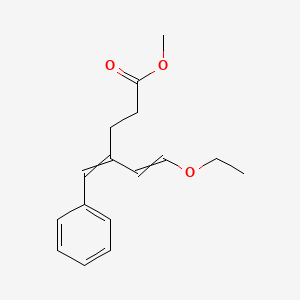
2-(Trihydroxysilyl)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trihydroxysilyl)ethyl acetate is an organosilicon compound that features both silanol and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
2-(Trihydroxysilyl)ethyl acetate can be synthesized through the reaction of 2-(triethoxysilyl)ethyl acetate with water. The hydrolysis of the triethoxysilyl group results in the formation of the trihydroxysilyl group. The reaction typically occurs under acidic or basic conditions to facilitate the hydrolysis process.
Industrial Production Methods
Industrial production of this compound involves the controlled hydrolysis of 2-(triethoxysilyl)ethyl acetate. The process requires precise control of reaction conditions such as temperature, pH, and the concentration of reactants to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(Trihydroxysilyl)ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form acetic acid and 2-(trihydroxysilyl)ethanol.
Condensation: The silanol groups can undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Condensation: Catalyzed by acids or bases, often under elevated temperatures.
Substitution: Requires nucleophiles such as amines or alcohols and may be facilitated by catalysts or elevated temperatures.
Major Products Formed
Hydrolysis: Acetic acid and 2-(trihydroxysilyl)ethanol.
Condensation: Polymeric siloxanes.
Substitution: Various substituted silanol derivatives.
科学的研究の応用
2-(Trihydroxysilyl)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and as a crosslinking agent in biomaterials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of 2-(Trihydroxysilyl)ethyl acetate involves the formation of siloxane bonds through condensation reactions. The silanol groups react with each other or with other silanol-containing compounds to form stable siloxane linkages. This process is crucial for the formation of polymeric structures and the modification of surfaces.
類似化合物との比較
Similar Compounds
2-(Triethoxysilyl)ethyl acetate: A precursor to 2-(Trihydroxysilyl)ethyl acetate, featuring ethoxy groups instead of hydroxyl groups.
2-(Trimethoxysilyl)ethyl acetate: Similar to 2-(Triethoxysilyl)ethyl acetate but with methoxy groups.
2-(Trihydroxysilyl)ethyl methacrylate: Contains a methacrylate group instead of an acetate group.
Uniqueness
This compound is unique due to its combination of silanol and ester functional groups, which allows it to participate in a variety of chemical reactions. Its ability to form strong siloxane bonds makes it valuable in the synthesis of polymeric materials and surface modifications.
特性
CAS番号 |
875929-90-1 |
|---|---|
分子式 |
C4H10O5Si |
分子量 |
166.20 g/mol |
IUPAC名 |
2-trihydroxysilylethyl acetate |
InChI |
InChI=1S/C4H10O5Si/c1-4(5)9-2-3-10(6,7)8/h6-8H,2-3H2,1H3 |
InChIキー |
QFYOIQKVDLPNON-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC[Si](O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14193584.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193589.png)
![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)
![N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14193608.png)
![2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14193610.png)



![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)


![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)
![2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol](/img/structure/B14193656.png)

